molecular formula C12H15ClO2S B15326276 1-(2,6-Dimethylbenzyl)cyclopropane-1-sulfonyl chloride

1-(2,6-Dimethylbenzyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B15326276
M. Wt: 258.76 g/mol
InChI Key: WZVMYYMDQVEYIV-UHFFFAOYSA-N
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Description

1-[(2,6-Dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride is an organic compound characterized by a cyclopropane ring substituted with a sulfonyl chloride group and a 2,6-dimethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane-1-sulfonyl chloride with 2,6-dimethylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Triethylamine, dichloromethane, 0-25°C.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

    Oxidation: Potassium permanganate, acidic medium, room temperature.

Major Products:

  • Sulfonamide derivatives
  • Sulfonate esters
  • Sulfonothioate derivatives
  • Sulfonic acids

Scientific Research Applications

1-[(2,6-Dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,6-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets include nucleophilic sites on biomolecules, such as amino groups on proteins, leading to the formation of stable sulfonamide linkages. These interactions can alter the biological activity of the target molecules, making the compound useful in biochemical studies and drug development .

Comparison with Similar Compounds

  • Cyclopropanesulfonyl chloride
  • Cyclohexanesulfonyl chloride
  • Cyclopentanesulfonyl chloride

Comparison: 1-[(2,6-Dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride is unique due to the presence of the 2,6-dimethylphenylmethyl group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to other sulfonyl chlorides. Additionally, the cyclopropane ring provides rigidity and stability, which can be advantageous in the synthesis of complex molecules .

Properties

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C12H15ClO2S/c1-9-4-3-5-10(2)11(9)8-12(6-7-12)16(13,14)15/h3-5H,6-8H2,1-2H3

InChI Key

WZVMYYMDQVEYIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC2(CC2)S(=O)(=O)Cl

Origin of Product

United States

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